
(3S)-3-Aminopentan-1-ol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-3-Aminopentan-1-ol;hydrochloride is a chemical compound that belongs to the class of organic compounds known as amino alcohols. These compounds are characterized by the presence of both an amino group (-NH2) and a hydroxyl group (-OH) attached to a carbon chain. The hydrochloride form indicates that the compound is in its salt form, which is often used to enhance the solubility and stability of the compound in various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Aminopentan-1-ol;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable starting material, such as a protected amino alcohol or a precursor that can be converted into the desired compound.
Protection and Deprotection: The amino group is often protected using a suitable protecting group to prevent unwanted reactions during the synthesis. Common protecting groups include Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl).
Reduction: The protected amino alcohol is then subjected to reduction reactions to obtain the desired (3S)-3-Aminopentan-1-ol. Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar steps as described above, but with optimized reaction conditions and equipment to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(3S)-3-Aminopentan-1-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form amines or other reduced products using reducing agents like LiAlH4 or NaBH4.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other oxidizing agents under acidic or basic conditions.
Reduction: LiAlH4, NaBH4, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles under appropriate conditions.
Major Products Formed
Oxidation: Ketones, aldehydes, or carboxylic acids.
Reduction: Amines or other reduced derivatives.
Substitution: Alkylated or acylated products.
Applications De Recherche Scientifique
(3S)-3-Aminopentan-1-ol;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of drugs.
Industry: Utilized in the production of fine chemicals, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of (3S)-3-Aminopentan-1-ol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds and electrostatic interactions with target molecules, while the hydroxyl group can participate in additional hydrogen bonding and polar interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S)-3-Aminopentanoic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.
(3S)-3-Aminopentanol: Similar structure but without the hydrochloride salt form.
(3S)-3-Aminopentylamine: Similar structure but with an additional amino group.
Uniqueness
(3S)-3-Aminopentan-1-ol;hydrochloride is unique due to its specific combination of an amino group and a hydroxyl group on a pentane chain, along with its hydrochloride salt form. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Propriétés
IUPAC Name |
(3S)-3-aminopentan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO.ClH/c1-2-5(6)3-4-7;/h5,7H,2-4,6H2,1H3;1H/t5-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRMVULAHHBXAMF-JEDNCBNOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCO)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](CCO)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
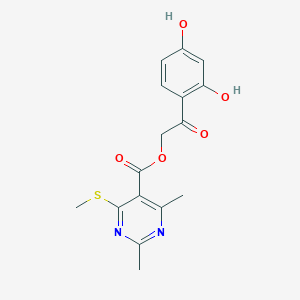
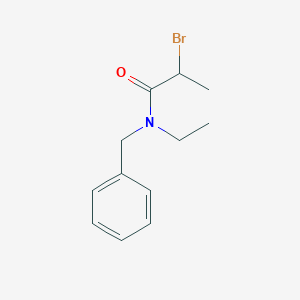
![6-(4-Methoxyphenyl)-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B2937273.png)
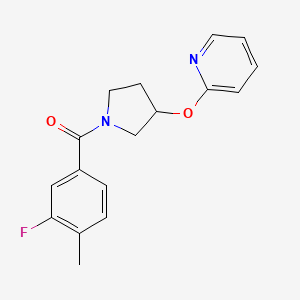
![N-[[4-(1-Aminoethyl)phenyl]methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide;hydrochloride](/img/structure/B2937280.png)
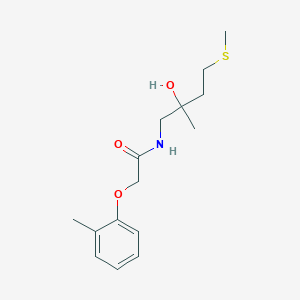
![N-[3-(4-phenylpiperazin-1-yl)propyl]adamantane-1-carboxamide](/img/structure/B2937283.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(3-fluoro-4-methylphenyl)ethanediamide](/img/structure/B2937284.png)
![2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-ethylphenyl)acetamide](/img/structure/B2937285.png)
![2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2937286.png)

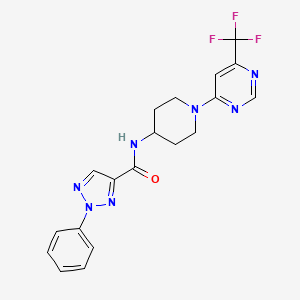

![3-Benzyl-7-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2937291.png)
